Furbucillin sodium
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Overview
Description
Furbucillin sodium is an emerging pharmaceutical compound that has recently garnered attention in the medical community. It is primarily targeted at combating bacterial infections, specifically those caused by Gram-positive bacteria. The compound falls under the category of antibiotics and is being developed under various trade names, the most common being Furbucillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Furbucillin sodium involves a series of chemical reactions that include the synthesis of the core structure followed by the introduction of the sodium salt. The synthetic route typically involves the following steps:
Synthesis of the Core Structure: This involves the formation of the core β-lactam ring, which is a common feature in many antibiotics.
Introduction of Functional Groups: Various functional groups are introduced to enhance the antibacterial activity and stability of the compound.
Formation of the Sodium Salt: The final step involves the conversion of the compound into its sodium salt form to improve its solubility and bioavailability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography to ensure the purity and quality of the final product. The process includes:
Preparation of Raw Materials: High-quality raw materials are prepared and purified.
Chemical Synthesis: The chemical synthesis is carried out in large reactors under controlled conditions.
Purification and Quality Control: The final product is purified using high-performance liquid chromatography and subjected to rigorous quality control tests to ensure its efficacy and safety.
Chemical Reactions Analysis
Furbucillin sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidized Derivatives: These products may have altered antibacterial activity.
Reduced Forms: These forms may exhibit different pharmacokinetic properties.
Substituted Compounds: These compounds can have enhanced or reduced biological activities depending on the nature of the substituent.
Scientific Research Applications
Furbucillin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β-lactam antibiotics and their mechanisms of action.
Biology: Investigated for its effects on bacterial cell wall synthesis and protein synthesis.
Medicine: Explored for its potential to treat severe bacterial infections that are resistant to conventional antibiotics.
Industry: Used in the development of new antibiotics and as a reference standard in quality control laboratories
Mechanism of Action
The primary mechanism of action of Furbucillin sodium involves the inhibition of bacterial cell wall synthesis. It operates by binding to penicillin-binding proteins, which are essential for the formation of the bacterial cell wall. This binding disrupts the formation of the cell wall, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further augmenting its bactericidal effects .
Comparison with Similar Compounds
Furbucillin sodium is unique in its enhanced binding capacity to penicillin-binding proteins, making it particularly effective against strains that have developed resistance mechanisms such as beta-lactamase production. Similar compounds include:
Penicillin: A well-known antibiotic with a similar mechanism of action but less effective against resistant strains.
Amoxicillin: Another β-lactam antibiotic with broader spectrum activity but also susceptible to resistance.
Ceftriaxone: A third-generation cephalosporin with a similar mechanism but different pharmacokinetic properties.
This compound stands out due to its dual mechanism of action and reduced likelihood of resistance development, making it a promising candidate for treating resistant bacterial infections .
Properties
CAS No. |
37760-01-3 |
---|---|
Molecular Formula |
C19H23N2NaO7S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H24N2O7S.Na/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21;/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1 |
InChI Key |
BNMMHBZPTIHTCP-XFAPPKAWSA-M |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+] |
Origin of Product |
United States |
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